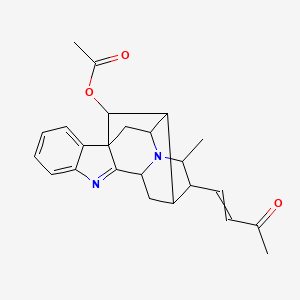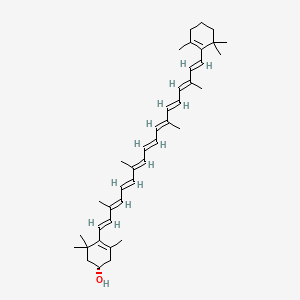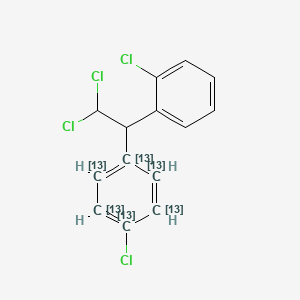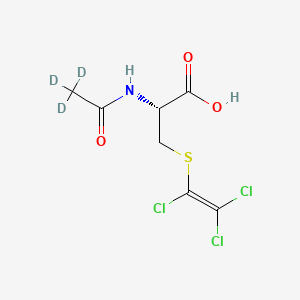
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is a deuterated analog of N-Acetyl-S-(trichlorovinyl)-L-cysteine, a metabolite of tetrachloroethylene, a volatile organic compound and environmental contaminant. This compound is primarily used in toxicological studies to understand the metabolism and effects of tetrachloroethylene exposure in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 involves the acetylation of S-(trichlorovinyl)-L-cysteine-d3. The reaction typically requires the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the amino group without affecting the trichlorovinyl moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography to ensure the desired product is obtained with high purity.
化学反応の分析
Types of Reactions
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichlorovinyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trichlorovinyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated derivatives of the trichlorovinyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is used in various scientific research applications, including:
Toxicology: Studying the metabolism and toxic effects of tetrachloroethylene exposure.
Environmental Science: Monitoring the presence and effects of tetrachloroethylene in the environment.
Biochemistry: Investigating the biochemical pathways involved in the metabolism of halogenated compounds.
Pharmacology: Understanding the pharmacokinetics and pharmacodynamics of deuterated compounds.
作用機序
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 exerts its effects through its role as a metabolite of tetrachloroethylene. The compound is formed via the glutathione conjugation pathway, followed by acetylation. It is further metabolized by cysteine conjugate β-lyase, leading to the formation of reactive intermediates that can cause nephrotoxicity. The molecular targets include enzymes involved in the glutathione conjugation pathway and cysteine conjugate β-lyase.
類似化合物との比較
Similar Compounds
N-Acetyl-S-(trichlorovinyl)-L-cysteine: The non-deuterated analog.
S-(1,2,2-Trichlorovinyl)glutathione: Another metabolite of tetrachloroethylene.
N-Acetyl-S-(1,2-dichlorovinyl)-L-cysteine: A similar compound with fewer chlorine atoms.
Uniqueness
N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 is unique due to the presence of deuterium atoms, which makes it useful in studies involving mass spectrometry and metabolic tracing. The deuterium atoms provide a distinct mass difference, allowing for precise tracking of the compound in biological systems.
特性
IUPAC Name |
(2R)-3-(1,2,2-trichloroethenylsulfanyl)-2-[(2,2,2-trideuterioacetyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGLMNHGJFSOCH-OSIBIXDNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSC(=C(Cl)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSC(=C(Cl)Cl)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
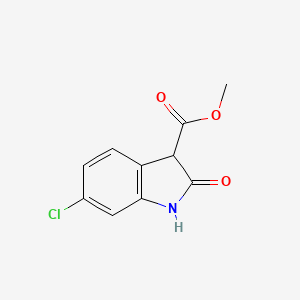
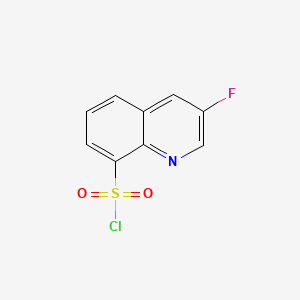

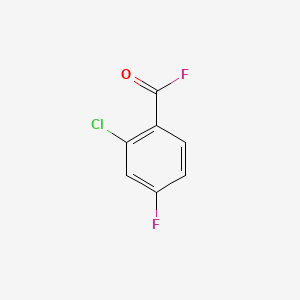
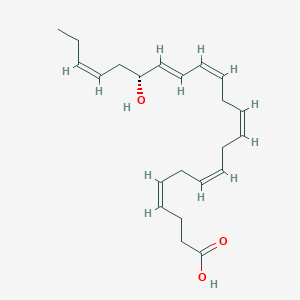
![Tert-butyl (3S,5S,6R)-3-[(3S)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584911.png)
![Tert-butyl (3S,5S,6R)-3-[(3R)-4-bromo-3-hydroxybutyl]-2-oxo-5,6-diphenylmorpholine-4-carboxylate](/img/structure/B584914.png)

![(5R,6S)-2,6-dimethyl-1,3-diazabicyclo[3.1.0]hex-2-en-4-one](/img/structure/B584918.png)
